Bienvenue dans la boutique en ligne BenchChem!

3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one

Physical form Crystallinity Purification efficiency

3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one (CAS 4693-38-3) is a 3-chloro-substituted propiophenone derivative bearing two methoxy groups at the 3- and 4-positions of the phenyl ring. It is a solid at ambient temperature with a measured melting point of 112–113 °C and a predicted boiling point of 348.7 ± 32.0 °C.

Molecular Formula C11H13ClO3
Molecular Weight 228.67 g/mol
CAS No. 4693-38-3
Cat. No. B1330309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
CAS4693-38-3
Molecular FormulaC11H13ClO3
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)CCCl)OC
InChIInChI=1S/C11H13ClO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3
InChIKeyGLABCVXPGIHMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one (CAS 4693-38-3) – Core Identity and Procurement-Relevant Physicochemical Profile


3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one (CAS 4693-38-3) is a 3-chloro-substituted propiophenone derivative bearing two methoxy groups at the 3- and 4-positions of the phenyl ring. It is a solid at ambient temperature with a measured melting point of 112–113 °C and a predicted boiling point of 348.7 ± 32.0 °C . Its molecular formula is C₁₁H₁₃ClO₃ (MW = 228.67 g mol⁻¹), and standard commercial purity is ≥ 97 % (HPLC) . The compound is routinely employed as a key intermediate in the synthesis of the Alzheimer’s drug donepezil hydrochloride, specifically as the direct precursor to 5,6-dimethoxy-1-indanone [1][2].

Why 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one Cannot Be Casually Replaced by In-Class Analogs


Although several 3-halo-1-(substituted-phenyl)propan-1-ones share a common scaffold, simply swapping the halogen or deleting the methoxy substituents alters the compound’s physical form, reactivity, and regulatory applicability. For example, the 3-bromo analog has a higher density (1.374 g cm⁻³ vs. 1.161 g cm⁻³) and a different leaving-group profile that affects reaction rates and by-product formation in Friedel-Crafts cyclizations [1][2]. The non-halogenated parent ketone is a liquid at room temperature, complicating purification and handling relative to the crystalline solid target compound [3]. Furthermore, only the title compound is listed as a characterized Donepezil Impurity 21 reference standard suitable for ANDA regulatory filings; alternative halo or des-methoxy analogs are not accepted for this purpose [4]. The quantitative evidence below demonstrates precisely where these differences translate into measurable selection criteria.

Head-to-Head and Cross-Study Quantitative Differentiation for 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one


Crystalline Solid vs. Liquid Non-Halogenated Analog – Purification and Handling Advantage

The target compound is an isolable crystalline solid with a measured melting point of 112–113 °C . In contrast, the non-halogenated analog 1-(3,4-dimethoxyphenyl)propan-1-one (CAS 1835-04-7) is reported as a liquid at room temperature with a boiling point of 295.2 °C and no measurable melting point [1]. This solid-versus-liquid distinction directly impacts purification: the target compound can be purified by simple recrystallization, whereas the liquid analog requires fractional distillation or chromatography, increasing solvent consumption and processing time.

Physical form Crystallinity Purification efficiency Solid-handling safety

Lower Density vs. 3‑Bromo Analog – Easier Large-Scale Phase Separation

The target compound has an experimentally measured density of 1.161 g cm⁻³ . The direct bromo analog (3‑bromo‑1‑(3,4‑dimethoxyphenyl)propan‑1‑one, CAS 105174‑63‑8) has a higher density of 1.374 g cm⁻³ [1]. In aqueous work-up steps, a lower density organic phase separates more readily from water (density ≈ 1.00 g cm⁻³), reducing emulsion risk and shortening phase-cut times. This 0.213 g cm⁻³ density difference is practically meaningful in stirred-tank reactors where interfacial turbulence can prolong separation.

Density Phase separation Scalability Plant operation

Cyclization Yield and Purity in Donepezil Intermediate Synthesis – Patent-Backed Performance Data

When the target compound is used as the starting material for Friedel-Crafts cyclization to 5,6‑dimethoxy‑1‑indanone (the key donepezil intermediate), an optimized patent process achieves isolated yields greater than 80 % with HPLC purity exceeding 98.0 % [1]. A reference example in the same patent yields 61.9 % when the crude cyclization mixture is not subjected to the improved methylation step, underscoring the compound’s ability to reach high performance under optimized conditions. Comparable yield and purity data for the 3‑bromo or 3‑iodo analogs in this specific cyclization are absent from the peer‑reviewed and patent literature, making the 3‑chloro compound the only extensively validated entry for this transformation.

Cyclization yield HPLC purity Donepezil 5,6-Dimethoxy-1-indanone Process chemistry

Regulatory-Grade Donepezil Impurity Reference Standard – Unique Qualification vs. Non-Impurity Analogs

3‑Chloro‑1‑(3,4‑dimethoxyphenyl)propan‑1‑one is officially designated as Donepezil Impurity 21 and is supplied with detailed characterization data compliant with ICH and regional regulatory guidelines [1]. It is explicitly intended for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDAs) and commercial donepezil production [1]. The 3‑bromo and non‑halogenated analogs are not listed as recognized donepezil impurities in the same compendial or vendor catalogues, meaning they cannot serve as qualified reference standards for regulatory impurity testing.

Reference standard Impurity profiling ANDA Method validation GMP

Predicted Lipophilicity (Consensus LogP) vs. 3‑Bromo Analog – Computational ADME Differentiation

The consensus LogP (octanol‑water partition coefficient) predicted for the target compound by five independent algorithms is 2.36 . For the 3‑bromo analog, the predicted LogP is approximately 2.67 [1]. A difference of 0.31 log units translates to a roughly 2‑fold higher lipophilicity for the bromo compound. If the synthetic intermediate were to be screened for inherent biological activity or used as a building block in fragment-based drug discovery, the lower lipophilicity of the 3‑chloro compound could provide a more favorable starting point for further optimization (Lipinski compliance, reduced logD‑driven off‑target promiscuity).

LogP Lipophilicity Physicochemical property Drug-like profile ADME prediction

Optimal Procurement Scenarios for 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one Based on Differentiating Evidence


Large-Scale Donepezil Intermediate Manufacturing – Yield-Driven Sourcing

When planning a multi-kilo synthesis of 5,6‑dimethoxy‑1‑indanone (the cornerstone intermediate of donepezil), the target compound is the preferred starting material because an established patent-backed process delivers >80 % isolated yield with >98 % HPLC purity [1]. The solid, crystalline nature of the compound (MP 112–113 °C) further permits purification by simple recrystallization, reducing the burden on column chromatography or distillation equipment [2]. The lower density (1.161 g cm⁻³) relative to the bromo analog facilitates faster aqueous work-up in stirred reactors .

Generic Drug ANDA Filing – Qualified Impurity Reference Standard

For analytical laboratories conducting method validation (AMV) and quality control (QC) for donepezil ANDA submissions, only the title compound is recognized as Donepezil Impurity 21 and is supplied with full regulatory-grade characterization data and traceability to pharmacopeial standards (USP/EP) [3]. Procurement of this specific CAS number ensures compliance with ICH impurity guidelines and avoids the rejection risk associated with unqualified analog substitutes.

Physicochemical Property Benchmarking for Fragment-Based Drug Discovery

When evaluating 3-halo-1-(3,4-dimethoxyphenyl)propan-1-ones as building blocks for fragment libraries or lead optimization, the target compound’s consensus LogP of 2.36 (vs. ~2.67 for the bromo analog) offers a measurably lower lipophilicity, which aligns with lead-like property guidelines and reduces the risk of logD-driven off-target binding [4]. The crystalline solid form also simplifies weighing and solubility determination in automated high-throughput screening settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.